2-Bromo-4-(dimethoxymethyl)-1-fluorobenzene
Overview
Description
2-Bromo-4-(dimethoxymethyl)-1-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds. It features a benzene ring substituted with bromine, fluorine, and a dimethoxymethyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(dimethoxymethyl)-1-fluorobenzene typically involves the bromination and fluorination of a suitable benzene derivative, followed by the introduction of the dimethoxymethyl group. One common method involves the bromination of 4-(dimethoxymethyl)-1-fluorobenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(dimethoxymethyl)-1-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, such as the Suzuki-Miyaura coupling.
Oxidation Reactions: The dimethoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine or fluorine atoms.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boronic acids under mild conditions to form carbon-carbon bonds.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products
Substitution Products: Various substituted benzene derivatives.
Oxidation Products: Aldehydes and carboxylic acids.
Reduction Products: Dehalogenated benzene derivatives.
Scientific Research Applications
2-Bromo-4-(dimethoxymethyl)-1-fluorobenzene is utilized in several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(dimethoxymethyl)-1-fluorobenzene involves its interaction with various molecular targets, depending on the specific reaction or application. In substitution reactions, the bromine atom acts as a leaving group, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The dimethoxymethyl group can undergo oxidation or reduction, altering the compound’s reactivity and properties .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-chlorobenzaldehyde: Similar in structure but with a chlorobenzaldehyde group instead of a dimethoxymethyl group.
4-Bromo-2,5-dimethoxyphenethylamine: Contains a dimethoxyphenethylamine group and is used in different applications.
Uniqueness
2-Bromo-4-(dimethoxymethyl)-1-fluorobenzene is unique due to the presence of both bromine and fluorine atoms on the benzene ring, along with the dimethoxymethyl group. This combination of substituents imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
2-bromo-4-(dimethoxymethyl)-1-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO2/c1-12-9(13-2)6-3-4-8(11)7(10)5-6/h3-5,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQHKXISZJLWJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC(=C(C=C1)F)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624025 | |
Record name | 2-Bromo-4-(dimethoxymethyl)-1-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20624025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81358-65-8 | |
Record name | 2-Bromo-4-(dimethoxymethyl)-1-fluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81358-65-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-(dimethoxymethyl)-1-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20624025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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